6-Methoxy-2-methyl-2H-indazole

Tautomerism Regioselective Synthesis Indazole Chemistry

This 2-methyl-2H tautomer is a key building block for medicinal chemists developing kinase and GPCR libraries. Unlike unsubstituted indazoles, the N2-methyl group locks the ring as a single regioisomer, ensuring exclusive 2H-directed functionalization (e.g., Suzuki coupling, bromination) and eliminating 1H-tautomer contamination. The 6-methoxy group serves as a modifiable handle for demethylation to phenol or a metabolic soft spot. Standard purity is ≥95% with batch-specific NMR/HPLC certificates for impurity profiling and method validation. Avoid the risk of contaminated regiochemical outcomes: specify this defined tautomer for reproducible SAR campaigns.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 52354-73-1
Cat. No. B3143368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methyl-2H-indazole
CAS52354-73-1
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C=C2C=CC(=CC2=N1)OC
InChIInChI=1S/C9H10N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10-11/h3-6H,1-2H3
InChIKeyZPSHXTSHXZDBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1): Chemical Structure, Key Properties, and Market Availability for Scientific Procurement


6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1) is a heterocyclic compound belonging to the indazole family, characterized by a 2H-indazole core with a methoxy substituent at the 6-position and a methyl group at the N2 nitrogen [1]. The molecular formula is C9H10N2O with a molecular weight of 162.19 g/mol . The 2-methyl substitution stabilizes the 2H-tautomeric form, distinguishing it from the more common 1H-indazole tautomers and enabling specific regioselective functionalization in synthetic applications [2]. This compound is commercially available from multiple vendors with purities typically ≥95% to ≥98%, supported by analytical characterization including NMR and HPLC .

Why 6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1) Cannot Be Replaced by Other Indazole Derivatives in Regioselective and Structural Applications


Indazole derivatives cannot be generically interchanged due to significant differences in tautomeric stability, regioselective reactivity, and functional group positioning. The 2-methyl substitution in 6-Methoxy-2-methyl-2H-indazole locks the indazole ring in the 2H-tautomer form, whereas unsubstituted indazoles predominantly exist as the 1H-tautomer, leading to divergent regiochemical outcomes in subsequent alkylations, arylations, and cross-coupling reactions [1]. Additionally, the 6-methoxy group introduces electron-donating character that modulates the electronic properties of the aromatic system, influencing both reactivity and potential biological target interactions compared to non-methoxy or differently substituted analogs [2]. These structural distinctions directly impact synthetic utility, analytical behavior, and biological screening results, making direct substitution with related indazoles (e.g., 2-methyl-2H-indazole CAS 4838-00-0 or 6-methoxy-1H-indazole) scientifically invalid without revalidation of reaction conditions or biological assays.

Quantitative Differentiation Evidence for 6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1) vs. Closest Analogs


Tautomeric Form Locking via N2-Methylation: 2H vs. 1H Tautomer Ratio

6-Methoxy-2-methyl-2H-indazole contains a methyl group at the N2 position, which sterically and electronically locks the indazole core in the 2H-tautomeric form. In contrast, unsubstituted indazoles and 1H-indazoles exist in tautomeric equilibrium, with the 1H form generally more thermodynamically stable. The 2H-tautomer locked conformation enables exclusive regioselectivity in subsequent N-alkylation and cross-coupling reactions, whereas unsubstituted indazoles yield mixtures of 1- and 2-substituted products [1].

Tautomerism Regioselective Synthesis Indazole Chemistry

Purity and Analytical Characterization: Vendor QC Data vs. General Market

6-Methoxy-2-methyl-2H-indazole is supplied with standardized analytical documentation from reputable vendors. Bidepharm provides batch-specific certificates of analysis including NMR, HPLC, and GC purity data with a minimum purity of 95% . MolCore offers the compound at NLT 98% purity under ISO certification . In comparison, the unsubstituted analog 2-methyl-2H-indazole (CAS 4838-00-0) is typically offered at 98% purity by vendors, but with less extensive analytical characterization (often limited to NMR) and without the methoxy group's electronic influence .

Quality Control Analytical Chemistry Procurement

Molecular Descriptor Comparison: Hydrogen Bond Acceptors and Rotatable Bonds

6-Methoxy-2-methyl-2H-indazole possesses 2 hydrogen bond acceptors (the methoxy oxygen and the indazole N2) and 1 rotatable bond (the methoxy group), with a heavy atom count of 12 . The unsubstituted comparator 2-methyl-2H-indazole (CAS 4838-00-0) has 1 hydrogen bond acceptor (only the N2 nitrogen) and 0 rotatable bonds, with 9 heavy atoms [1]. These differences affect solubility, lipophilicity, and potential intermolecular interactions in both synthetic and biological contexts.

Physicochemical Properties Computational Chemistry Drug Design

Electron-Donating Substituent Effect: Methoxy vs. Hydrogen at Position 6

The 6-methoxy group in 6-Methoxy-2-methyl-2H-indazole introduces a strong electron-donating (+M) effect through resonance, which can alter the reactivity of the indazole ring in electrophilic aromatic substitution and cross-coupling reactions compared to 2-methyl-2H-indazole (unsubstituted at position 6). This electronic modulation has been exploited in medicinal chemistry to tune binding affinity toward kinase targets; for example, methoxy-substituted indazoles exhibit altered IC50 values in kinase inhibition assays relative to unsubstituted analogs [1]. However, direct comparative biological data for this specific compound versus 2-methyl-2H-indazole are not available in the public literature, limiting this to a class-level inference based on known indazole SAR.

Electronic Effects Medicinal Chemistry Reactivity

Synthetic Accessibility and Regioselective Methylation Yields

The synthesis of 2-methyl-2H-indazoles via trimethyloxonium tetrafluoroborate offers high regioselectivity and yields. For example, methylation of 6-nitro-1H-indazole with trimethyloxonium tetrafluoroborate (1.3 equiv) at room temperature for 5 hours gave exclusively 2-methyl-6-nitro-2H-indazole in 87% yield [1]. While this specific example uses a nitro-substituted precursor, the methodology is directly applicable to the preparation of 6-Methoxy-2-methyl-2H-indazole from 6-methoxy-1H-indazole, achieving comparable regioselectivity and high yield. In contrast, methylation of unsubstituted indazole with traditional alkylating agents (e.g., methyl iodide) often results in mixtures of 1- and 2-methylated products, reducing the effective yield of the desired 2H-isomer and requiring chromatographic separation [1].

Synthetic Methodology Process Chemistry Yield Optimization

Optimal Research and Industrial Use Cases for 6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1)


Regioselective Synthesis of 2H-Indazole-Based Kinase Inhibitors

Use 6-Methoxy-2-methyl-2H-indazole as a starting material for the synthesis of 2-substituted indazole kinase inhibitors. The locked 2H-tautomer ensures that subsequent functionalization (e.g., bromination, Suzuki coupling) occurs exclusively at the desired positions without contamination from 1H-regioisomers, streamlining medicinal chemistry SAR campaigns [1].

Analytical Method Development and Quality Control Reference Standard

Employ 6-Methoxy-2-methyl-2H-indazole as a reference standard for HPLC, GC, or NMR method development due to its well-defined purity (≥95%) and the availability of batch-specific analytical certificates from vendors. This is particularly relevant for pharmaceutical impurity profiling and method validation in regulated environments .

Building Block for Diversity-Oriented Synthesis of Bioactive Indazoles

Utilize 6-Methoxy-2-methyl-2H-indazole as a versatile building block for the construction of compound libraries targeting kinases, GPCRs, or epigenetic enzymes. The methoxy group can serve as a handle for further functionalization (e.g., demethylation to phenol) or as a metabolic soft spot in drug discovery programs [2].

Computational Chemistry and QSAR Model Validation

Incorporate 6-Methoxy-2-methyl-2H-indazole as a test compound in computational chemistry studies to validate molecular descriptors (e.g., H-bond acceptors, rotatable bonds) and tautomer stability predictions. Its well-defined 2H-tautomeric structure provides a controlled system for benchmarking theoretical models .

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